molecular formula C11H16OS B13303853 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol

1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol

Cat. No.: B13303853
M. Wt: 196.31 g/mol
InChI Key: LWVGBXSUGZZESG-UHFFFAOYSA-N
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Description

1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with two methyl groups and a thiophene ring The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a thiophene derivative with a cyclopentanone derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid or a base, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted thiophene derivatives.

Scientific Research Applications

1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Industry: It can be used in the development of materials with unique properties, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The cyclopentane ring and methyl groups can affect the compound’s overall conformation and stability, further impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simple sulfur-containing heterocycle with various applications in organic synthesis and material science.

    Cyclopentanone: A cyclopentane derivative with a ketone functional group, used as a precursor in organic synthesis.

    2,5-Dimethylthiophene: A thiophene derivative with two methyl groups, used in the synthesis of more complex molecules.

Uniqueness

1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, thiophene ring, and specific substitution pattern. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1,2-dimethyl-2-thiophen-3-ylcyclopentan-1-ol

InChI

InChI=1S/C11H16OS/c1-10(9-4-7-13-8-9)5-3-6-11(10,2)12/h4,7-8,12H,3,5-6H2,1-2H3

InChI Key

LWVGBXSUGZZESG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)O)C2=CSC=C2

Origin of Product

United States

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